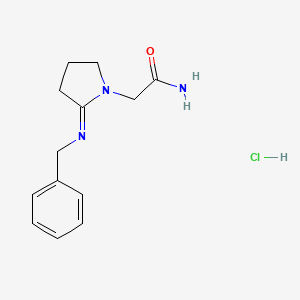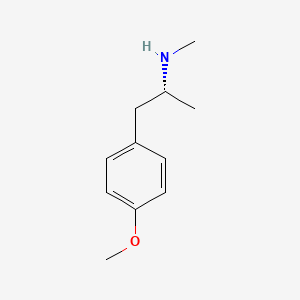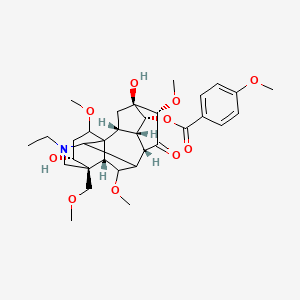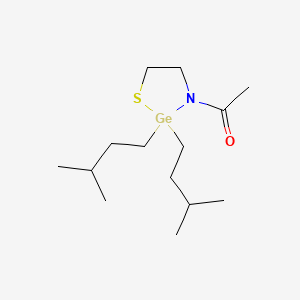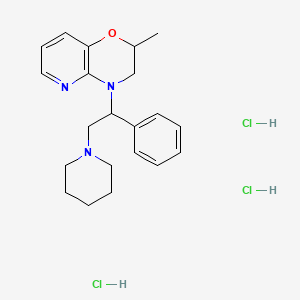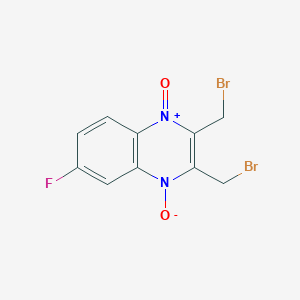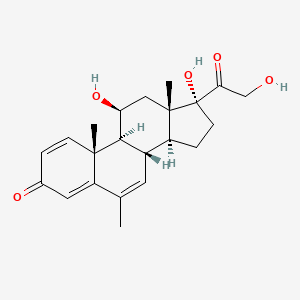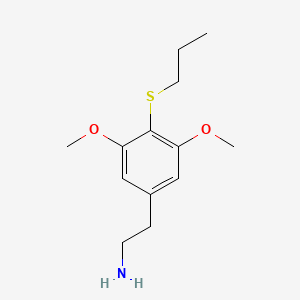
Thioproscaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioproscaline, also known as 3,5-dimethoxy-4-propylthio phenethylamine, is a lesser-known psychedelic drug. It is the 4-propylthio analog of mescaline and was first synthesized by Alexander Shulgin. In his book “Phenethylamines I Have Known And Loved” (PiHKAL), Shulgin lists the dosage range as 20–25 mg and the duration as 10–15 hours. This compound is known to cause closed-eye visuals, slight open-eye visuals, and a body load .
準備方法
Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.
Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Thioproscaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .
科学的研究の応用
Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for potential therapeutic uses in treating mental health disorders, although data is limited.
Industry: Limited industrial applications due to its status as a controlled substance.
作用機序
Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .
類似化合物との比較
Thioproscaline is similar to other psychedelic phenethylamines such as:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Proscaline: Another analog of mescaline with a similar structure but different substituents.
Thiomescaline: A thioether analog of mescaline, similar to this compound but with different alkyl groups.
This compound is unique due to its specific propylthio substitution, which alters its pharmacological properties and duration of action compared to other similar compounds .
特性
CAS番号 |
90109-55-0 |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC名 |
2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 |
InChIキー |
BQFDSMXQCJFKCH-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=C(C=C1OC)CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



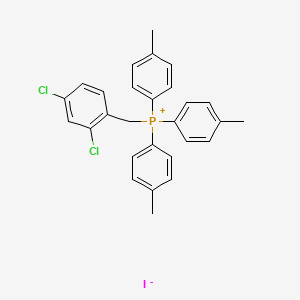
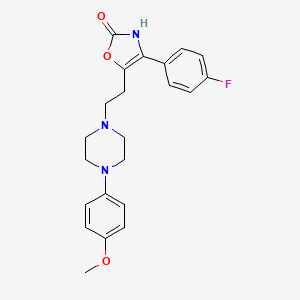
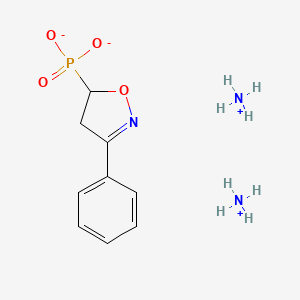
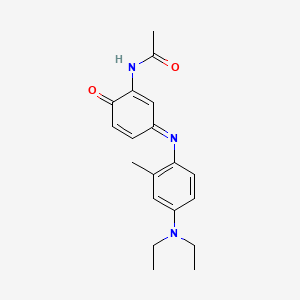
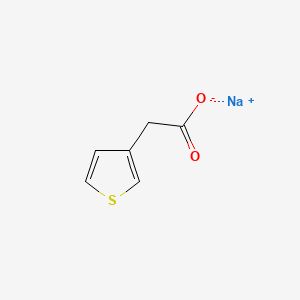
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
